molecular formula C21H31BrN2 B11471616 1-(2-bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole

1-(2-bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole

Cat. No.: B11471616
M. Wt: 391.4 g/mol
InChI Key: WYENPBYZYNTIFP-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-undecyl-1H-benzimidazole and 2-bromoprop-2-en-1-yl bromide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or toluene are commonly used.

    Synthetic Route: The 2-undecyl-1H-benzimidazole is reacted with 2-bromoprop-2-en-1-yl bromide in the presence of a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoprop-2-en-1-yl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzimidazole core.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as liquid crystals or polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to specific sites on these targets, inhibiting their activity or modulating their function. The brominated prop-2-en-1-yl group and the undecyl chain contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

1-(2-Bromoprop-2-en-1-yl)-2-undecyl-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(2-Bromoprop-2-en-1-yl)-1H-indole: This compound features an indole core instead of a benzimidazole core, leading to different biological activities and applications.

    (2-Bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine: This compound has a simpler structure with an amine group, making it less complex but still useful in chemical synthesis.

    (2-Bromoprop-2-en-1-yl)benzene: This compound lacks the benzimidazole core and has different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the benzimidazole core, brominated prop-2-en-1-yl group, and undecyl chain, which together contribute to its diverse applications and biological activities.

Properties

Molecular Formula

C21H31BrN2

Molecular Weight

391.4 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole

InChI

InChI=1S/C21H31BrN2/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22/h12-15H,2-11,16-17H2,1H3

InChI Key

WYENPBYZYNTIFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br

Origin of Product

United States

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